4-Propylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
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Overview
Description
4-propylphenyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate is a chemical compound that belongs to the class of dihydrobenzo[b][1,4]dioxine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propylphenyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate typically involves the reaction of 4-propylphenol with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-propylphenyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-propylphenyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-propylphenyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or bind to receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide: A related compound with similar structural features but different functional groups.
3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide: Another derivative with a different heterocyclic system.
Uniqueness
4-propylphenyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate is unique due to the presence of the 4-propylphenyl group, which can influence its biological activity and chemical properties. This structural feature may enhance its interactions with specific biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18O4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(4-propylphenyl) 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
InChI |
InChI=1S/C18H18O4/c1-2-5-13-8-10-14(11-9-13)21-18(19)17-12-20-15-6-3-4-7-16(15)22-17/h3-4,6-11,17H,2,5,12H2,1H3 |
InChI Key |
OIOGCZMHZFOAJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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